

NDI-101150 Technical Support Center: Dose-Response Analysis and Interpretation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NDI-101150

Cat. No.: B15613597

[Get Quote](#)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-response analysis and interpretation of **NDI-101150**, a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **NDI-101150**?

A1: **NDI-101150** is a small molecule inhibitor that targets HPK1 (also known as MAP4K1), a serine/threonine kinase that acts as a negative regulator of immune cell function.^{[1][2]} By inhibiting HPK1, **NDI-101150** enhances the activation and function of T-cells, B-cells, and dendritic cells, leading to a more robust anti-tumor immune response.^{[1][2][3]}

Q2: What are the key quantitative parameters to consider for **NDI-101150**'s potency and selectivity?

A2: The potency of **NDI-101150** is demonstrated by its low nanomolar biochemical IC₅₀ against HPK1 and its effectiveness in cellular assays. Key parameters from preclinical studies are summarized in the table below. The selectivity is highlighted by the large difference between its HPK1 inhibition and its effect on other kinases or safety-related targets like hERG.

Q3: How does the in vitro activity of **NDI-101150** translate to in vivo efficacy?

A3: In preclinical studies, **NDI-101150** has demonstrated significant anti-tumor activity in syngeneic mouse models. For example, oral administration of **NDI-101150** led to substantial tumor growth inhibition in the CT26 (colon adenocarcinoma) and EMT-6 (breast cancer) models.^[4] In the EMT-6 model, a dose of 75 mg/kg resulted in complete tumor regression in a majority of the treated mice.^[5] This in vivo efficacy is consistent with the observed in vitro immune cell activation.

Q4: What is the expected dose-response relationship for cytokine production upon **NDI-101150** treatment?

A4: **NDI-101150** treatment of purified human T-cells, stimulated with anti-CD3/CD28, results in a dose-dependent increase in the production of pro-inflammatory cytokines such as IL-2 and IFN- γ .^[6] The EC50 for IL-2 production has been reported to be in the low nanomolar range, indicating potent induction of T-cell effector function.

Q5: Are there any known off-target effects I should be aware of when interpreting my data?

A5: **NDI-101150** is a highly selective inhibitor of HPK1.^[2] Studies have shown a low potential for cardiac toxicity, with an IC50 value of 2800 nM against the hERG channel.^[5] When designing experiments, it is always advisable to include appropriate controls to monitor for any potential unforeseen off-target effects in your specific experimental system.

Quantitative Data Summary

The following tables summarize the key preclinical dose-response data for **NDI-101150**.

Table 1: In Vitro Potency and Selectivity of **NDI-101150**

Parameter	Value	Description
Biochemical IC50	0.7 nM[5]	Concentration of NDI-101150 required to inhibit the enzymatic activity of HPK1 by 50% in a biochemical assay.
<1 nM[7]		
Cellular pSLP-76 IC50	72 ng/mL[8]	Concentration required to inhibit the phosphorylation of the HPK1 substrate SLP-76 by 50% in ex-vivo stimulated whole blood.
IL-2 Release EC50	12 nM[9]	Concentration required to induce 50% of the maximal IL-2 release from stimulated human T-cells.
hERG IC50	2800 nM[5]	Concentration required to inhibit the hERG potassium channel by 50%, indicating low risk of cardiac toxicity.

Table 2: In Vivo Efficacy of **NDI-101150** in Syngeneic Mouse Models

Model	Dose and Administration	Outcome
CT26	Oral, once daily	50% tumor growth inhibition.[4]
EMT-6	Oral, once daily	85% tumor growth inhibition.[4]
75 mg/kg, p.o.	Complete tumor regression in 7 out of 10 mice and establishment of immune memory.[4][5]	

Experimental Protocols

1. T-Cell Cytokine Production Assay

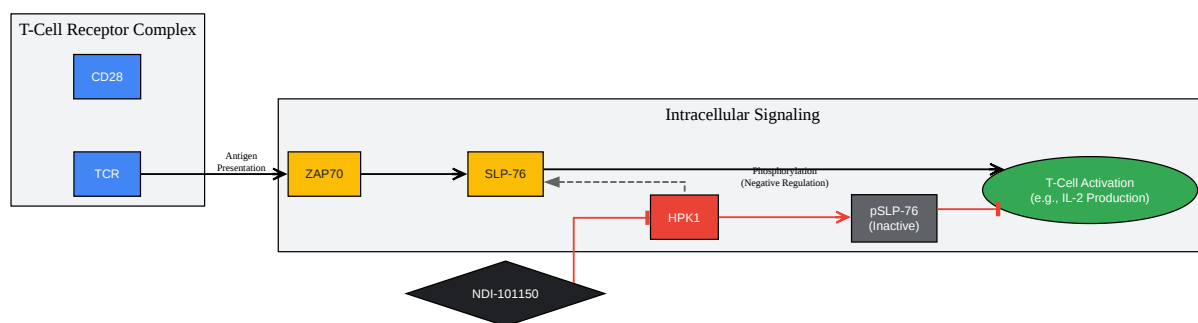
- Objective: To quantify the effect of **NDI-101150** on the production of cytokines (e.g., IL-2, IFN- γ) by activated T-cells.[6]
- Methodology:
 - T-Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ and CD8+ T-cells using magnetic-activated cell sorting (MACS).[6]
 - Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[6]
 - Inhibitor Treatment: Pre-incubate the T-cells with various concentrations of **NDI-101150** for 1-2 hours.[6]
 - T-Cell Stimulation: Transfer the cells to 96-well plates pre-coated with an anti-CD3 antibody (e.g., OKT3, 1-5 $\mu\text{g/mL}$). Add soluble anti-CD28 antibody (1-2 $\mu\text{g/mL}$) to the culture medium.[6]
 - Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.[6]
 - Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IL-2 and IFN- γ using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6]

2. In Vivo Syngeneic Tumor Model Efficacy Study

- Objective: To evaluate the anti-tumor efficacy of **NDI-101150** in a mouse model with a competent immune system.
- Methodology:
 - Tumor Cell Implantation: Inject tumor cells (e.g., EMT-6) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).[9]
 - Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

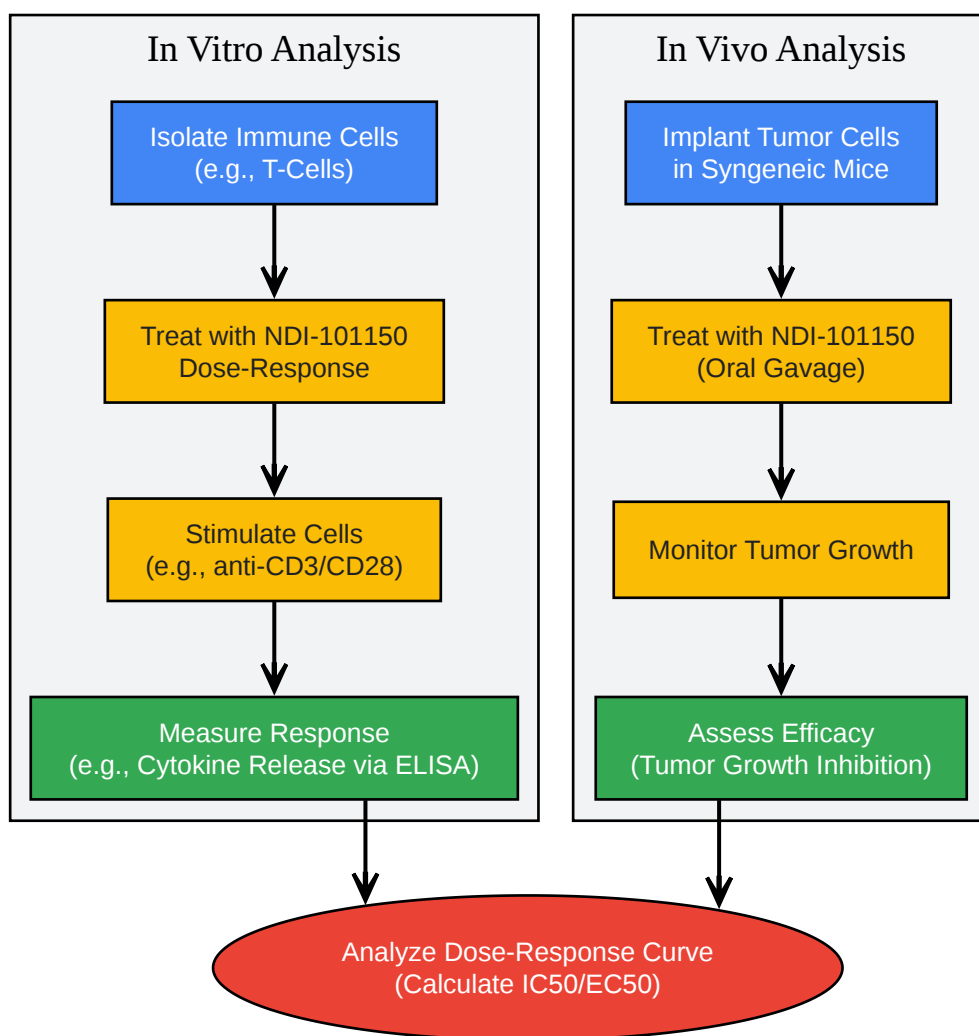
- Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into vehicle control and **NDI-101150** treatment groups. Administer **NDI-101150** orally once daily at the desired dose (e.g., 75 mg/kg).[5][9]
- Efficacy Readout: Measure tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition. In cases of complete response, mice can be re-challenged with tumor cells to assess for immune memory.[4][9]

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: **NDI-101150** inhibits HPK1, preventing the negative regulation of T-cell activation.



[Click to download full resolution via product page](#)

Caption: General workflow for preclinical dose-response analysis of **NDI-101150**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. onclive.com [onclive.com]

- 2. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 3. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jtc.bmj.com [jtc.bmj.com]
- 5. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nimbustx.com [nimbustx.com]
- To cite this document: BenchChem. [NDI-101150 Technical Support Center: Dose-Response Analysis and Interpretation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613597#ndi-101150-dose-response-curve-analysis-and-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com